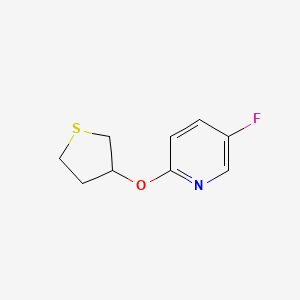

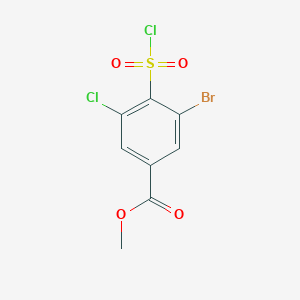

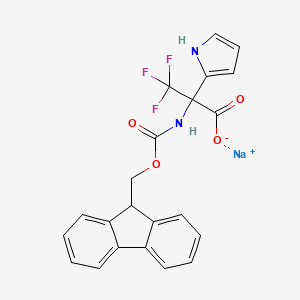

![molecular formula C22H25FN2O5S B2512009 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 922104-60-7](/img/structure/B2512009.png)

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide" is a structurally complex molecule that may be related to various sulfonamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of benzenesulfonamides is well-represented, with studies exploring their synthesis and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves N-alkylation and aminohydroxylation reactions. For instance, the N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene leads to an N-pentenyl sulfonamide, which can undergo intramolecular aminohydroxylation to yield a precursor for pyrrolobenzothiadiazepine synthesis . This suggests that similar synthetic strategies could potentially be applied to the target compound, utilizing N-alkylation for the introduction of the allyl group and subsequent cyclization reactions to form the tetrahydrobenzo[b][1,4]oxazepine core.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the introduction of a fluorine atom into the benzenesulfonamide moiety can significantly enhance the selectivity of COX-2 inhibitors . This indicates that the 3-fluorobenzenesulfonamide portion of the target compound may contribute to its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, including cycloisomerization, as demonstrated by the annulation of tryptamine-derived ynesulfonamide to azepino[4,5-b]indole derivatives . This implies that the target compound might also undergo similar cyclization reactions, potentially leading to the formation of heterocyclic systems that are pharmacologically relevant.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their substituents. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the sulfonamide hydrogen and the overall solubility of the compound . The ethoxy and fluorine substituents in the target compound are likely to impact its physical properties, such as solubility and crystallinity, which are important for its formulation and bioavailability.

Applications De Recherche Scientifique

Organocatalytic Asymmetric Reactions

The compound and its related structures have been explored in organocatalytic asymmetric reactions. Specifically, research has shown that organocatalyzed asymmetric Mannich reactions involving similar compounds result in the formation of cyclic amines with chiral tetrasubstituted C‒F stereocenters. These reactions display excellent yields and high levels of diastereo- and enantioselectivity, highlighting the potential of such compounds in the development of asymmetric synthesis methodologies (Li, Lin, & Du, 2019).

Novel Ring-Expansion Processes

Studies have also noted unusual ring-expansion processes involving related compounds. For example, the attempted cyclization of a structurally similar compound led to an unexpected product through an unusual ring-expansion mechanism. This highlights the unique reactivity of such compounds, potentially offering novel pathways for the synthesis of complex molecular structures (Kolluri, Zhang, Singh, & Duncton, 2018).

Photosensitizer Applications

Compounds in this family have been identified as potential photosensitizers with high singlet oxygen quantum yields. The photophysical and photochemical properties of such compounds make them suitable for applications in photodynamic therapy, particularly in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Heterocyclic Systems

Research has demonstrated the synthesis of complex heterocyclic systems, such as dibenzo[b,f]azocines, starting from related compounds. These systems are significant because they form the core of a variety of bioactive compounds, illustrating the role of such compounds in medicinal chemistry (Acosta Quintero et al., 2019).

Optical and Electronic Properties

Further studies have focused on the synthesis of benzimidazole-tethered oxazepine hybrids, examining their molecular structures, charge distributions, and regions of electrophilic and nucleophilic reactivity. These compounds have potential applications in nonlinear optical (NLO) fields, indicating the versatility of such structures in material science (Almansour et al., 2016).

Propriétés

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O5S/c1-5-11-25-18-12-15(7-9-20(18)30-14-22(3,4)21(25)26)24-31(27,28)16-8-10-19(29-6-2)17(23)13-16/h5,7-10,12-13,24H,1,6,11,14H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAKXHVHIRPHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

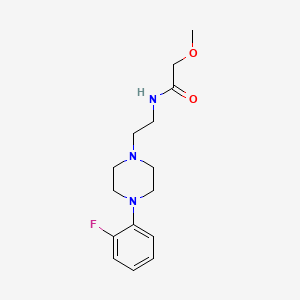

![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2511930.png)

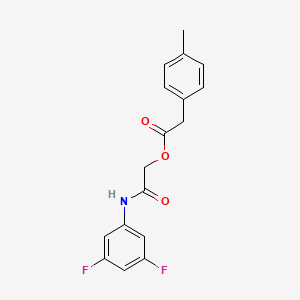

![1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2511934.png)

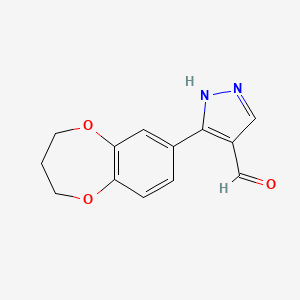

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2511940.png)

![6-Bromo-3-ethyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B2511945.png)